2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Scientific Research Applications
Intermolecular Interactions and Molecular Engineering
Research on antipyrine-like derivatives, including compounds structurally related to 2-bromo-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide, has shed light on their potential in the design of materials with specific physical properties. Studies on these compounds, such as 2-bromo derivatives of benzamide, have focused on their X-ray structure, Hirshfeld surface analysis, and DFT calculations. These analyses reveal the significance of hydrogen bonding and π-interactions in stabilizing molecular assemblies, which is crucial for developing materials with tailored properties (Saeed et al., 2020).
Anticancer and Antimicrobial Applications
Compounds with the benzothiazole moiety have been evaluated for their potential in anticancer and antimicrobial therapies. For instance, novel Schiff’s bases containing thiadiazole and benzamide groups have demonstrated promising anticancer activity against various human cancer cell lines. These studies highlight the therapeutic potential of benzothiazole derivatives in treating cancer, underscoring the importance of molecular design in developing effective anticancer agents (Tiwari et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives have been investigated for their corrosion inhibition properties. Studies on compounds similar to 2-bromo-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide demonstrate their effectiveness in protecting steel against corrosion in acidic environments. These findings are pivotal for the development of more efficient and environmentally friendly corrosion inhibitors, with applications in various industries, including construction and metal processing (Hu et al., 2016).
Synthesis of Complex Molecules
Research into the synthesis of complex molecules utilizing benzothiazole derivatives as intermediates or reactants underscores their versatility in organic chemistry. For example, the synthesis of N-benzothiazol-2-yl-amides via copper-catalyzed intramolecular cyclization showcases the utility of these compounds in constructing complex molecular architectures efficiently. This research paves the way for the development of novel synthetic routes in organic and medicinal chemistry (Wang et al., 2008).
Mechanism of Action
While the mechanism of action for “2-bromo-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide” is not specified in the retrieved data, similar compounds have been evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Properties
IUPAC Name |
2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S2/c1-20(2)25(22,23)10-7-8-13-14(9-10)24-16(18-13)19-15(21)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMPTBIIZWOCEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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